molecular formula C16H14N2OS2 B4648038 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide

5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide

Cat. No. B4648038
M. Wt: 314.4 g/mol
InChI Key: RCZYISFRGFBMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated.

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve inhibition of certain enzymes or proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been shown to interact with certain proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain types of cancer cells, and it has also been shown to induce cell death in these cells. Additionally, this compound has been shown to affect the expression of certain genes, which may play a role in its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in lab experiments is its potential as a tool to study protein-protein interactions. Additionally, this compound has been shown to have activity against certain types of cancer cells, which may make it a useful tool for cancer research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of research could focus on further investigating the mechanism of action of this compound, in order to better understand its anti-cancer activity and potential as a tool for studying protein-protein interactions. Additionally, further studies could investigate the potential use of this compound in combination with other anti-cancer drugs, in order to enhance its activity against cancer cells. Finally, future research could investigate the potential use of this compound in other areas of scientific research, such as the regulation of gene expression or the study of certain proteins.

Scientific Research Applications

5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential use in scientific research. This compound has been shown to have activity against certain types of cancer cells, and it has also been investigated for its potential use as a tool to study protein-protein interactions. Additionally, this compound has been used in studies to investigate the role of certain proteins in the regulation of gene expression.

properties

IUPAC Name

5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-8-13(9-20-10)15(19)18-16-17-14(11(2)21-16)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZYISFRGFBMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.